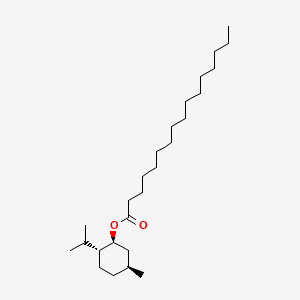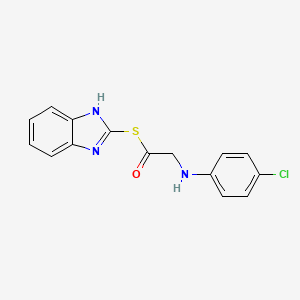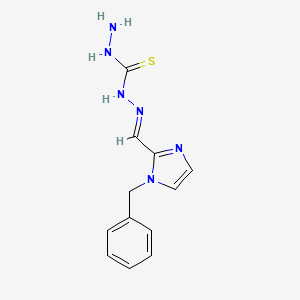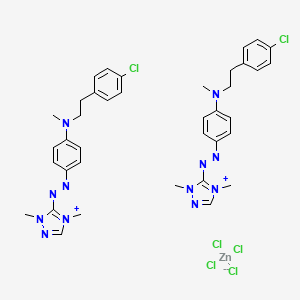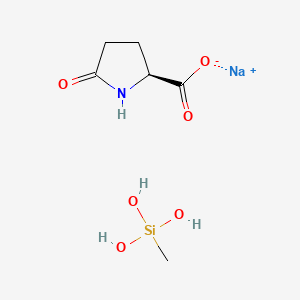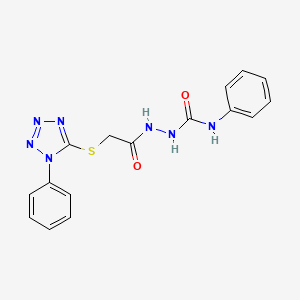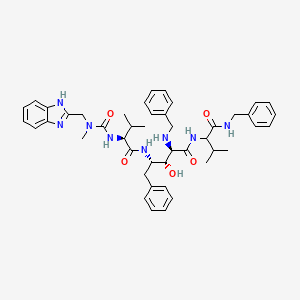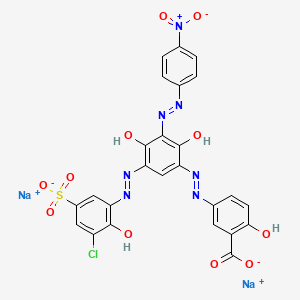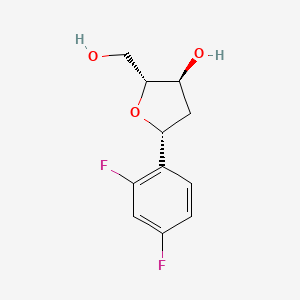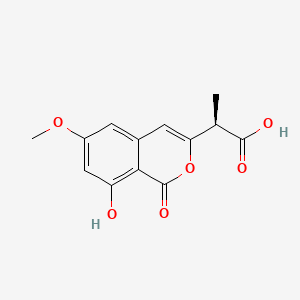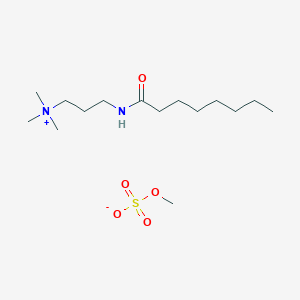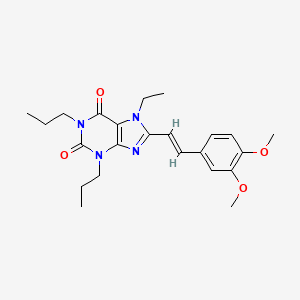
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide is a chemical compound with the molecular formula C18H27NO2·HBr. It is known for its unique structure, which includes a benzoxazine ring system. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride
- Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine sulfate
Uniqueness
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide is unique due to its specific hydrobromide salt form, which may confer distinct physicochemical properties and biological activities compared to its hydrochloride and sulfate counterparts. These differences can influence its solubility, stability, and overall efficacy in various applications.
Propiedades
Número CAS |
126807-03-2 |
|---|---|
Fórmula molecular |
C18H28BrNO2 |
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
4-methyl-2-phenyl-2-propan-2-yloxy-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazine;hydrobromide |
InChI |
InChI=1S/C18H27NO2.BrH/c1-14(2)20-18(15-9-5-4-6-10-15)13-19(3)16-11-7-8-12-17(16)21-18;/h4-6,9-10,14,16-17H,7-8,11-13H2,1-3H3;1H |
Clave InChI |
LTHBHWIIPJLFAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1(CN(C2CCCCC2O1)C)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


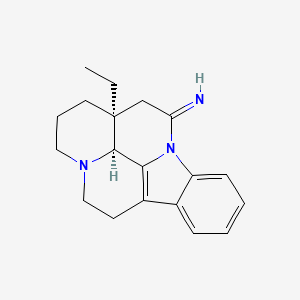
![2-[(1E,3E)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)penta-1,3-dienyl]benzonitrile](/img/structure/B12738455.png)
